![molecular formula C9H16O3S B13862573 Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)
Spiro[2.5]octan-6-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[2.5]octan-6-yl methanesulfonate is a chemical compound with the molecular formula C9H16O3S . It is characterized by a spirocyclic structure, which includes a spiro[2.5]octane core attached to a methanesulfonate group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octan-6-yl methanesulfonate typically involves the reaction of spiro[2.5]octan-6-ylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
[ \text{Spiro[2.5]octan-6-ylmethanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octan-6-yl methanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Hydrolysis: In the presence of water, this compound can hydrolyze to form spiro[2.5]octan-6-ylmethanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Anhydrous dichloromethane, tetrahydrofuran
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a spiro[2.5]octan-6-ylamine derivative, while hydrolysis would yield spiro[2.5]octan-6-ylmethanol.
Scientific Research Applications
Spiro[2.5]octan-6-yl methanesulfonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of spirocyclic compounds.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of spiro[2.5]octan-6-yl methanesulfonate involves the alkylation of nucleophilic sites within biological molecules . The methanesulfonate group is a good leaving group, which facilitates the formation of a reactive intermediate that can interact with nucleophiles such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of biological pathways and the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octan-6-ylmethanol: The precursor to spiro[2.5]octan-6-yl methanesulfonate, differing by the presence of a hydroxyl group instead of a methanesulfonate group.
Spiro[2.5]octan-6-ylmethanesulfonyl chloride: A related compound used in the synthesis of this compound.
Uniqueness
This compound is unique due to its spirocyclic structure and the presence of a methanesulfonate group, which makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.
Properties
Molecular Formula |
C9H16O3S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
spiro[2.5]octan-6-yl methanesulfonate |
InChI |
InChI=1S/C9H16O3S/c1-13(10,11)12-8-2-4-9(5-3-8)6-7-9/h8H,2-7H2,1H3 |
InChI Key |
FHMZNRLXFCXSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCC2(CC1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


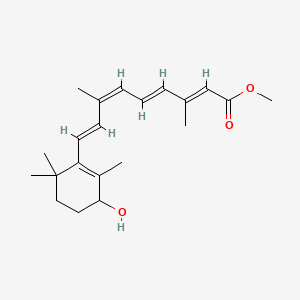



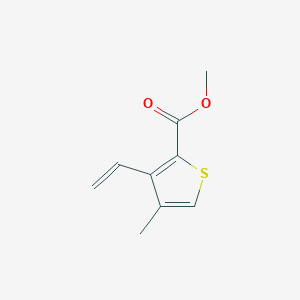
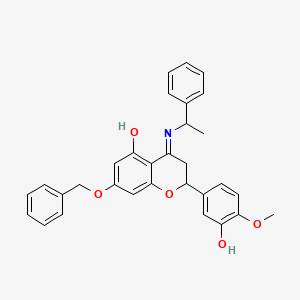
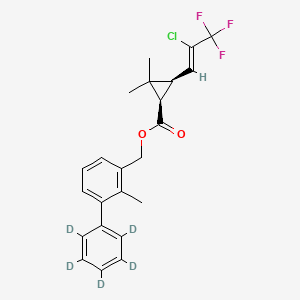
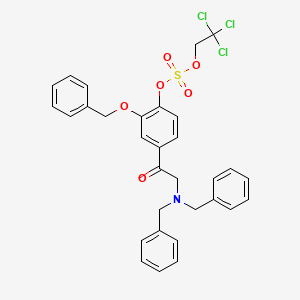
![methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B13862548.png)
![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone](/img/structure/B13862560.png)
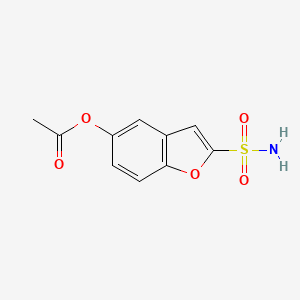
![[1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B13862570.png)
![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)
